2-(2,4,6-Trichlorophenoxy)acetohydrazide
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Overview
Description
2-(2,4,6-Trichlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H7Cl3N2O2 and a molecular weight of 269.52 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of three chlorine atoms attached to a phenoxy group, which is further connected to an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide typically involves the reaction of 2,4,6-trichlorophenol with chloroacetic acid to form 2-(2,4,6-trichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield this compound . The reaction conditions generally include:
Temperature: The reactions are usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix and heat the reactants.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazides.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or aryl halides.
Major Products
Oxidation: Formation of trichlorophenoxyacetic acid derivatives.
Reduction: Formation of simpler hydrazides.
Substitution: Formation of substituted phenoxyacetohydrazides.
Scientific Research Applications
2-(2,4,6-Trichlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)acetohydrazide
- 2-(2,4,6-Tribromophenoxy)acetohydrazide
- 2-(2,4,6-Trifluorophenoxy)acetohydrazide
Uniqueness
2-(2,4,6-Trichlorophenoxy)acetohydrazide is unique due to the presence of three chlorine atoms, which impart distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, it exhibits higher reactivity and specific biological activities, making it valuable in various research applications .
Properties
IUPAC Name |
2-(2,4,6-trichlorophenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O2/c9-4-1-5(10)8(6(11)2-4)15-3-7(14)13-12/h1-2H,3,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKAUKMRXXSHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)NN)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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